4-methoxy-2-methyl-3-nitroPyridine

Enzyme Inhibition Nitric Oxide Synthase Cardiovascular Research

This tri-substituted pyridine scaffold is essential for NOS inhibitor & anticancer library synthesis. The 4-methoxy group enables high-yield VNS reactions (60-80%), surpassing unsubstituted analogs. Leverage a compound with established precedent in patent-protected drug candidates (US 8,962,837 B2).

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 78757-25-2
Cat. No. B3284549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-methyl-3-nitroPyridine
CAS78757-25-2
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1[N+](=O)[O-])OC
InChIInChI=1S/C7H8N2O3/c1-5-7(9(10)11)6(12-2)3-4-8-5/h3-4H,1-2H3
InChIKeyQMKKUDHFHJCQSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-methyl-3-nitropyridine: A Differentiated Nitropyridine Building Block for Pharmaceutical R&D


4-Methoxy-2-methyl-3-nitropyridine (CAS: 78757-25-2) is a tri-substituted nitropyridine featuring a methoxy group at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring . This specific substitution pattern distinguishes it from other commercially available nitropyridines. The compound serves as a versatile intermediate in organic synthesis, particularly for the construction of complex heterocycles via nucleophilic aromatic substitution and subsequent reductive amination .

Why Generic 3-Nitropyridines Cannot Replace 4-Methoxy-2-methyl-3-nitropyridine in Key Applications


The 4-methoxy and 2-methyl substituents on 3-nitropyridine are not interchangeable with other functional groups; they direct regioselective nucleophilic attack and modulate electronic properties in ways that simpler nitropyridines (e.g., 3-nitropyridine, 2-methyl-3-nitropyridine) cannot replicate . In vicarious nucleophilic substitution (VNS) reactions, the 4-methoxy group of 4-methoxy-2-methyl-3-nitropyridine acts as a stabilizing auxiliary, whereas the 2-methyl group provides steric and electronic differentiation that significantly alters reaction outcomes compared to unsubstituted or differently substituted analogs . Additionally, the presence of the 4-methoxy group confers distinct physicochemical properties (e.g., logP, solubility) that impact downstream biological activity profiles, as evidenced by comparative cytotoxicity and enzyme inhibition data .

Quantitative Differentiation of 4-Methoxy-2-methyl-3-nitropyridine: Head-to-Head and Cross-Study Evidence


Nitric Oxide Synthase (NOS) Inhibition: Ki Comparison Against eNOS and nNOS

4-Methoxy-2-methyl-3-nitropyridine exhibits low micromolar inhibition against endothelial NOS (eNOS) and neuronal NOS (nNOS), as quantified by Ki values from ChEMBL-derived BindingDB assays . This contrasts with the unsubstituted 3-nitropyridine core, which typically shows no significant NOS inhibition at similar concentrations. The presence of the 4-methoxy group is critical for this activity, as indicated by structure-activity relationship (SAR) trends in related nitropyridine derivatives .

Enzyme Inhibition Nitric Oxide Synthase Cardiovascular Research

Cytotoxicity in Cancer Cell Lines: Comparative IC50 Values

Vendor data indicates that 4-methoxy-2-methyl-3-nitropyridine exhibits cytotoxicity against HeLa cervical cancer cells with an IC50 of approximately 30 μM . This potency is comparable to 4-methoxy-3-nitropyridine (IC50 ~30 μM) but significantly more potent than the parent 2-methyl-3-nitropyridine, which is essentially inactive (IC50 > 100 μM) in similar cytotoxicity assays . The 2-methyl group appears to be necessary but not sufficient for activity; the 4-methoxy group is also required.

Anticancer Cytotoxicity HeLa Drug Discovery

Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactivity

In vicarious nucleophilic substitution (VNS) reactions with chloroform, 4-substituted-3-nitropyridines (including 4-methoxy-2-methyl-3-nitropyridine) undergo efficient C–H functionalization, yielding alkylated products in 60-80% isolated yields . In contrast, 3-nitropyridine itself gives only 30-40% yields under identical conditions, and 2-substituted-3-nitropyridines without a 4-auxiliary often fail to react or give complex mixtures . The 4-methoxy group stabilizes the intermediate Meisenheimer complex, enabling a cleaner, higher-yielding transformation.

Synthetic Methodology VNS Heterocycle Synthesis

Pharmaceutical Patent Relevance: A Preferred Intermediate in Drug Candidate Synthesis

4-Methoxy-2-methyl-3-nitropyridine is explicitly claimed as a key intermediate in the synthesis of 3-nitropyridine derivatives for human therapeutics in US Patent 8,962,837 B2 (assigned to Dong Wha Pharm) . The patent describes the preparation of piperazine-linked indazole compounds as potential anti-inflammatory or anticancer agents. This represents a tangible, documented application that differentiates it from related nitropyridines (e.g., 2-chloro-4-methoxy-3-nitropyridine, which is primarily used in agrochemical contexts) .

Medicinal Chemistry Patent Drug Intermediate

Prioritized Application Scenarios for 4-Methoxy-2-methyl-3-nitropyridine in R&D and Production


Medicinal Chemistry: NOS-Targeted Lead Optimization

Based on its eNOS and nNOS Ki values in the 37-40 μM range , 4-methoxy-2-methyl-3-nitropyridine is an optimal starting scaffold for developing isoform-selective nitric oxide synthase inhibitors. Research groups focused on cardiovascular diseases (eNOS) or neurodegenerative disorders (nNOS) should prioritize this compound over 2-methyl-3-nitropyridine, which lacks this activity profile.

Cancer Drug Discovery: Cytotoxic Core Scaffold

With an IC50 of ~30 μM against HeLa cells , this compound provides a tractable, synthetic starting point for generating focused libraries of anticancer agents. Its activity is contingent on the presence of both the 2-methyl and 4-methoxy groups; simpler analogs are essentially inactive.

Synthetic Methodology: Reliable VNS Building Block

The 4-methoxy group enables efficient, high-yielding vicarious nucleophilic substitution reactions (60-80% yields) , making this compound a superior choice for generating diverse 2-alkylated-3-nitropyridine libraries. Its performance in VNS reactions surpasses that of unsubstituted 3-nitropyridine, reducing purification burdens.

Pharmaceutical Process Development: Validated Intermediate

The inclusion of 4-methoxy-2-methyl-3-nitropyridine in the synthesis of patent-protected drug candidates (US 8,962,837 B2) provides a direct link to commercial pharmaceutical development. This established precedent reduces risk in process chemistry scale-up compared to less-documented nitropyridine regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methoxy-2-methyl-3-nitroPyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.